![molecular formula C18H15N5O2 B14260317 9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]- CAS No. 154643-74-0](/img/structure/B14260317.png)
9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-: is a compound that combines the structural features of acridine and imidazole. Acridine is a nitrogen-containing heterocyclic compound known for its applications in dyes and pharmaceuticals, while imidazole is a five-membered ring containing two nitrogen atoms, often found in biologically active molecules. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]- typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Nitration of imidazole: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Coupling with acridine: The nitrated imidazole is then coupled with 9-acridinamine through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the imidazole ring can undergo reduction to form amino derivatives.
Substitution: The acridine moiety can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides, are commonly used.
Major Products:
Amino derivatives: Formed from the reduction of the nitro group.
Halogenated acridines: Formed from electrophilic halogenation reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Antimicrobial Activity: The nitroimidazole moiety is known for its antimicrobial properties, making the compound potentially useful in developing new antibiotics.
Medicine:
Anticancer Research: Acridine derivatives have been studied for their anticancer properties, and the combination with nitroimidazole may enhance these effects.
Industry:
Mecanismo De Acción
The mechanism of action of 9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]- involves its interaction with biological molecules:
Comparación Con Compuestos Similares
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Acriflavine: An acridine derivative used as an antiseptic.
Uniqueness:
Propiedades
Número CAS |
154643-74-0 |
|---|---|
Fórmula molecular |
C18H15N5O2 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
N-[2-(2-nitroimidazol-1-yl)ethyl]acridin-9-amine |
InChI |
InChI=1S/C18H15N5O2/c24-23(25)18-20-10-12-22(18)11-9-19-17-13-5-1-3-7-15(13)21-16-8-4-2-6-14(16)17/h1-8,10,12H,9,11H2,(H,19,21) |
Clave InChI |
FOPLVLLZUWYEIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCN4C=CN=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
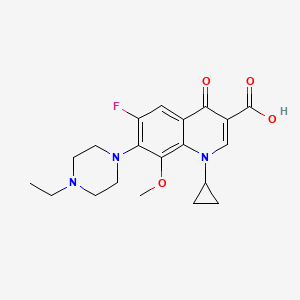
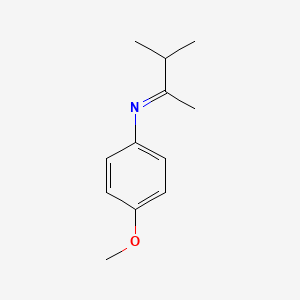
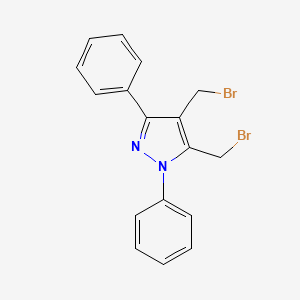
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
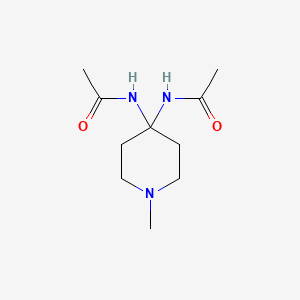
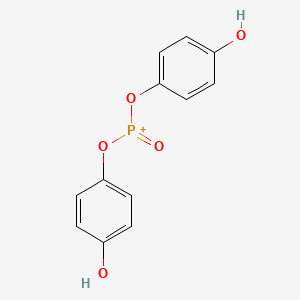
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
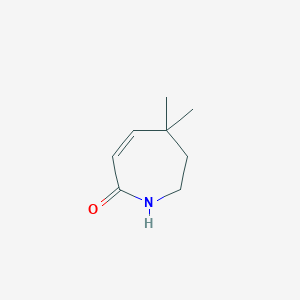
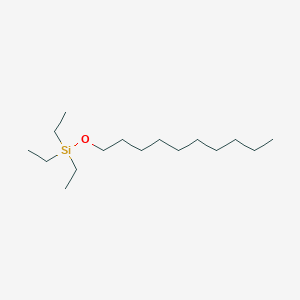
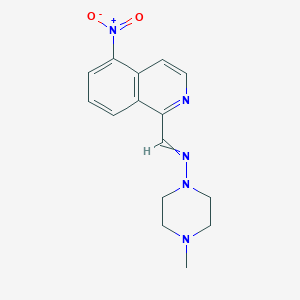
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
